molecular formula C24H30O3 B1394213 4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid CAS No. 852524-20-0

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

Numéro de catalogue: B1394213
Numéro CAS: 852524-20-0
Poids moléculaire: 366.5 g/mol
Clé InChI: QSJOZWPYZHBYNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic Acid (CAS Number: 852524-20-0) is a pharmaceutical impurity and metabolite of Bexarotene . Bexarotene is an FDA-approved retinoid X receptor (RXR)-selective agonist used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL) . This compound is utilized in the preparation and study of Bexarotene, serving as a critical reference standard in analytical research and development for quality control and regulatory compliance . Researchers employ this compound to understand metabolic pathways, profile impurities, and ensure the safety and efficacy of pharmaceutical products. The compound has a molecular formula of C24H30O3 and a molecular weight of 366.5 g/mol . It is recommended to store this product in a sealed container under refrigerated conditions at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-15-13-19-20(23(4,5)12-11-22(19,2)3)14-18(15)24(6,27)17-9-7-16(8-10-17)21(25)26/h7-10,13-14,27H,11-12H2,1-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJOZWPYZHBYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(C)(C3=CC=C(C=C3)C(=O)O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676778
Record name 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852524-20-0
Record name 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid (CAS Number: 852524-20-0) is a synthetic compound with potential biological activities. Its structure features a complex naphthalene derivative that may influence various biological pathways. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C24H30O3
  • Molecular Weight : 366.49 g/mol
  • IUPAC Name : 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its potential as a therapeutic agent.

2. Retinoid X Receptor (RXR) Modulation

This compound may act as a selective agonist for RXR. RXR plays a crucial role in regulating gene expression related to metabolism and cell differentiation:

  • Mechanism of Action : The compound binds to RXR and modulates its activity, potentially influencing pathways involved in cancer and metabolic disorders.
  • Case Study : A study exploring RXR agonists found that modifications to the structure of related compounds could enhance their binding affinity and biological activity .

3. Potential Anti-Cancer Properties

Research has suggested that compounds similar to this compound could exhibit anti-cancer properties:

  • In Vitro Studies : Some analogues have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis.
StudyFindingsReference
RXR Agonist StudyInduced apoptosis in cancer cells
Structure Activity Relationship (SAR) AnalysisEnhanced potency observed with certain modifications

Case Studies

A notable case study involved the optimization of RXR agonists where structural modifications were made to improve efficacy and reduce off-target effects. The study highlighted how specific changes in the chemical structure could significantly enhance the biological activity of related compounds.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences and Receptor Affinities

Compound Name Substituent on Tetrahydronaphthalene Core Structure Receptor Selectivity Clinical Relevance
Target Compound 1-Hydroxyethyl Benzoic acid RXR (predicted) Preclinical studies
LGD1069 (6b) Ethenyl Benzoic acid RXR-selective Phase I/II trials
TTNPB (Arotinoid Acid) Propenyl Benzoic acid RAR-selective Research tool
Bexarotene Ethynyl Benzoic acid RXR-selective FDA-approved (CTCL*)
LG100268 (12d) Cyclopropyl Nicotinic acid RXR-selective Research tool

*CTCL: Cutaneous T-cell lymphoma

Key Observations :

  • However, this may reduce membrane permeability .
  • Receptor Selectivity : Methyl groups at the 3,5,5,8,8-positions on the tetrahydronaphthalene ring (shared with LGD1069) are critical for RXR selectivity. TTNPB, lacking these methyl groups, binds preferentially to RARs .

Pharmacological Activity

Insights :

  • The target compound’s hydroxyethyl group may influence coactivator recruitment, altering transcriptional outcomes compared to LGD1069 or bexarotene. For example, LGD1069 potently induces Hoxb-6/-8 via RXR homodimers, while TTNPB requires RAR heterodimers for RARβ activation .

Implications for Therapeutic Development

The hydroxyethyl group in the target compound may confer advantages in pharmacokinetics (e.g., reduced cytochrome P450 metabolism) compared to LGD1069 or bexarotene. However, its RXR-binding efficacy and selectivity must be validated via competitive binding assays (e.g., against [³H]-9-cis-retinoic acid) .

Méthodes De Préparation

Core Synthesis of the Tetrahydronaphthalene Derivative

The synthesis begins with the formation of the pentamethyl- substituted tetrahydronaphthalene framework, which is a key structural component.

  • Methodology : The core is typically synthesized via Friedel-Crafts acylation followed by cyclization. For example, the reaction of substituted aromatic compounds with acyl chlorides catalyzed by aluminum chloride yields the tetrahydronaphthalene skeleton after cyclization and reduction steps (as per literature on similar compounds).

  • Reaction Scheme :

Aromatic precursor + Acyl chloride → Friedel-Crafts acylation → Cyclization → Hydrogenation/reduction to tetrahydronaphthalene core
  • Research Findings : The synthesis of similar pentamethyl- substituted tetrahydronaphthalenes has been optimized with high regioselectivity and yield, often exceeding 70%, by controlling temperature and reaction time during Friedel-Crafts reactions.

Functionalization of the Tetrahydronaphthalene Core

Once the core is synthesized, the next step involves introducing the side chain at the 2-position:

  • Alkylation : The addition of a suitable ethyl or similar chain is achieved via halogenation (e.g., bromination) followed by nucleophilic substitution with appropriate organometallic reagents such as methyl magnesium bromide or lithium reagents.

  • Hydroxylation : The hydroxyl group at the 1-position is introduced via oxidation of the corresponding alkyl side chain, often using reagents such as osmium tetroxide or hydrogen peroxide under catalytic conditions, ensuring regioselectivity.

Coupling with Benzoic Acid Derivatives

The final step involves attaching the benzoic acid moiety:

  • Carboxylation and Esterification : The benzoic acid derivative is prepared separately, often via oxidation of benzyl derivatives or direct carboxylation of the side chain using carbon dioxide under pressure.

  • Coupling Reaction : The carboxylic acid group of benzoic acid derivatives is activated using reagents like thionyl chloride to form acyl chlorides, which then undergo esterification or amide formation with the hydroxylated tetrahydronaphthalene intermediate.

  • Optimization : Reactions are typically carried out under inert atmosphere (nitrogen or argon) with reflux conditions, and purification is achieved through recrystallization or chromatography, with yields often exceeding 60%.

Alternative Synthetic Routes

Recent advances suggest alternative routes such as:

  • Catalytic Hydrogenation : To selectively reduce aromatic rings or double bonds, improving stereoselectivity.

  • Cross-Coupling Reactions : Suzuki or Stille coupling to attach aromatic groups, providing modularity in synthesis.

  • Biocatalytic Methods : Emerging techniques involve enzyme-mediated hydroxylation or methylation, offering greener pathways.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Yield References
1 Friedel-Crafts acylation Acyl chloride, AlCl₃ Reflux, inert atmosphere 70-85%
2 Cyclization & reduction Hydrogen, Pd/C Hydrogenation, room temp 75-90%
3 Side chain alkylation Methyl magnesium bromide Reflux in THF 65-80%
4 Hydroxylation OsO₄, H₂O₂ Cold, controlled 60-75%
5 Carboxylation CO₂ pressure Elevated temp 50-70%
6 Coupling with benzoic acid Thionyl chloride, base Reflux 60-75%

Notes on Research Findings

  • The synthesis pathways are optimized for high regioselectivity and yield, with particular attention to stereochemistry at the hydroxyl-bearing carbon.
  • The use of protecting groups (e.g., silyl ethers) during multi-step synthesis ensures functional group compatibility.
  • Recent studies emphasize greener methods, such as catalytic hydrogenation and biocatalysis, to reduce environmental impact.

Q & A

Q. What are the key steps in synthesizing 4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid, and how is reaction completion monitored?

  • Methodological Answer : The synthesis involves a Friedel-Crafts acylation using aluminum chloride as a catalyst. Key steps include:
  • Activation of 4-carboxy benzoic acid with phosphorous pentachloride (PCl₅) in dichloromethane under nitrogen .
  • Addition of 1,2,3,4-tetrahydro-1,4,4,6-pentamethylnaphthalene and refluxing at 38–44°C.
  • Monitoring reaction completion via thin-layer chromatography (TLC) and gas chromatography (GC) to track intermediate formation and byproduct removal .
  • Acidic workup with 5N HCl precipitates the crude product, followed by recrystallization from ethanol/methanol for purification .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is essential for assessing purity (>98% required for pharmacological studies) .
  • Mass spectrometry (MS) confirms molecular weight (e.g., MH⁺ peak at m/z 347.2 for related analogs) .
  • Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves substituent positions on the tetrahydronaphthalene and benzoic acid moieties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Temperature control : Maintain 38–44°C during acylation to avoid side reactions (e.g., overalkylation) .
  • Catalyst stoichiometry : Use 3.4 equivalents of AlCl₃ relative to the naphthalene derivative to ensure complete activation .
  • Solvent choice : Dichloromethane enhances solubility of intermediates, while ethanol/water mixtures improve crystallization efficiency .
  • Post-reaction adjustments : Acidic pH (2–6) during workup minimizes carboxylate salt formation, increasing yield by 10–15% .

Q. What strategies resolve discrepancies in HPLC purity assessments during synthesis?

  • Methodological Answer :
  • Column calibration : Use a C18 reverse-phase column with acetonitrile/water (70:30) mobile phase for baseline separation of analogs .
  • Internal standards : Spiking with a known pure sample (e.g., methyl ester derivative) identifies co-eluting impurities .
  • Method validation : Perform linearity (R² > 0.99) and repeatability tests (RSD < 2%) across three batches .

Q. How does the steric bulk of the tetrahydronaphthalene group influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Computational modeling : Density functional theory (DFT) predicts preferential electrophilic attack at the less hindered C2 position of the naphthalene ring due to methyl group crowding at C3, C5, and C8 .
  • Experimental validation : Compare reaction outcomes using substituent-directed ortho/para directors (e.g., nitro groups) to confirm theoretical predictions .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

  • Methodological Answer :
  • Hydrolytic degradation : The ester linkage in prodrug analogs (e.g., methyl esters) hydrolyzes rapidly at pH > 7.4. Stabilize via:
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
  • Buffered formulations (pH 5–6) for in vitro assays .
  • Oxidative stability : Use antioxidants (e.g., ascorbic acid at 0.1% w/v) in aqueous solutions to prevent radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.